molecular formula C10H21NO2 B13285569 2-[(Oxan-4-ylmethyl)amino]butan-1-ol

2-[(Oxan-4-ylmethyl)amino]butan-1-ol

Cat. No.: B13285569
M. Wt: 187.28 g/mol
InChI Key: YDBCWNHJJGOSPS-UHFFFAOYSA-N
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Description

2-[(Oxan-4-ylmethyl)amino]butan-1-ol is an amino alcohol derivative characterized by a butan-1-ol backbone substituted at the second carbon with an amino group linked to an oxan-4-ylmethyl moiety. The oxan-4-ylmethyl group consists of a tetrahydropyran (oxane) ring attached via a methylene bridge, conferring a unique blend of polarity and lipophilicity. The compound’s stereochemistry and physicochemical properties (e.g., solubility, logP) remain unspecified in the sources, necessitating further experimental characterization .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-(oxan-4-ylmethylamino)butan-1-ol

InChI

InChI=1S/C10H21NO2/c1-2-10(8-12)11-7-9-3-5-13-6-4-9/h9-12H,2-8H2,1H3

InChI Key

YDBCWNHJJGOSPS-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol typically involves the reaction of oxan-4-ylmethylamine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-ylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Oxan-4-ylmethyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • Target Compound: 2-[(Oxan-4-ylmethyl)amino]butan-1-ol Features an oxane ring (ether functionality) at the substituent, enhancing polarity compared to purely aliphatic analogs.
  • 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol (CAS 1343027-37-1, ): Substituted with a bulky, lipophilic 4,4-dimethylcyclohexyl group, reducing water solubility relative to the target compound.
  • Ethambutol DiHCl (CAS 1070-11-7, ): A structurally complex analog with two aminoethylamino branches and a dihydrochloride salt form, increasing hydrophilicity and bioavailability. Ethambutol is a well-known antitubercular agent targeting mycobacterial cell wall synthesis.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Water Solubility (Inference)
2-[(Oxan-4-ylmethyl)amino]butan-1-ol Not available Not available Oxane ring (polar ether) Moderate (ether enhances)
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol C₁₂H₂₅NO (estimated) ~199.3 (estimated) Lipophilic cyclohexyl group Low
Ethambutol DiHCl C₁₀H₂₄N₂O₂·2HCl 277.23 Aminoethylamino branches High (salt form)

Hazard Profiles

Compound HMIS Health Hazard NFPA Health Rating Key Safety Notes
2-[(Oxan-4-ylmethyl)amino]butan-1-ol Not reported Not reported Potential irritant (amine/alcohol groups)
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol Not reported Not reported Lab use only; avoid inhalation
Ethambutol DiHCl 0 (low) 0 (low) Clinically safe at therapeutic doses

Research Findings and Gaps

  • Key Insights: Substituent chemistry critically impacts solubility and bioactivity. Ether groups (oxane) may improve solubility over cyclohexyl analogs but lack the therapeutic validation seen in Ethambutol.
  • Data Gaps: No CAS, molecular formula, or spectroscopic data for 2-[(Oxan-4-ylmethyl)amino]butan-1-ol. Biological activity and pharmacokinetic properties of the target compound remain unexplored in the provided evidence.

Biological Activity

2-[(Oxan-4-ylmethyl)amino]butan-1-ol is an organic compound with the molecular formula C8H17NO2C_8H_{17}NO_2 and a molecular weight of 187.28 g/mol. This compound features a unique oxane ring structure linked to an amino group and a butan-1-ol moiety, which contributes to its distinctive chemical properties and potential applications in medicinal chemistry and drug development. Recent studies have suggested various biological activities associated with this compound, particularly in enzyme modulation and receptor interactions.

The biological activity of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. Preliminary research indicates that this compound may modulate enzyme activities, potentially influencing metabolic pathways crucial for therapeutic applications. The oxane ring enhances the solubility and interaction potential of the compound with biological systems, making it a valuable candidate for further investigation in pharmacological contexts.

Biological Activity Overview

Research indicates that 2-[(Oxan-4-ylmethyl)amino]butan-1-ol may exhibit several biological activities, including:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with various receptors, which may influence physiological responses.

The ongoing studies aim to elucidate the specific pathways and molecular targets involved in its biological activity.

Comparative Analysis

To understand the uniqueness of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol, it is beneficial to compare it with structurally similar compounds. The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
1-butanolSimple alcohol without amino or oxane functionalitiesBasic aliphatic alcohol
2-amino-butanolContains amino group but lacks oxane ringSimpler structure compared to the target compound
4-amino-butanolAlkanolamine that is a precursor of GABAInvolved in neurotransmitter pathways
2-aminoethanolContains amino group but shorter carbon chainDifferent functional group arrangement

The presence of the oxane ring in 2-[(Oxan-4-ylmethyl)amino]butan-1-ol distinguishes it from these compounds, enhancing its reactivity and potential applications in therapeutic contexts.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

  • In vitro Studies : Research has shown that compounds similar to 2-[(Oxan-4-ylmethyl)amino]butan-1-ol exhibit anti-inflammatory and antioxidant properties. For instance, extracts from Lentinula edodes (shiitake mushroom) demonstrated significant anti-inflammatory effects, suggesting that similar mechanisms might be explored for this compound .
  • Pharmacological Evaluations : Investigations into the pharmacological profiles of butanol derivatives revealed their potential in treating metabolic disorders. The modulation of enzyme activities by these compounds suggests that 2-[(Oxan-4-ylmethyl)amino]butan-1-ol could be similarly effective.
  • Computational Studies : In-silico analyses have been employed to predict the binding affinities of related compounds to various biological targets. These studies can guide future experimental designs for testing the efficacy of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol against specific diseases .

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